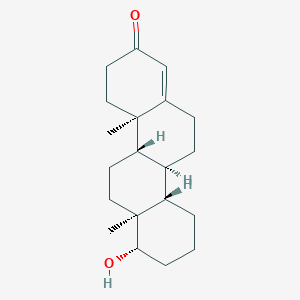
D-Homotestosterone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17abeta-Hydroxy-D-homoandrost-4-en-3-one is an organic hydroxy compound.
Applications De Recherche Scientifique
Metabolism and Biological Activities
- D-Homotestosterone undergoes metabolic transformations when introduced into the body. A study showed that after oral administration in a patient, approximately 5% of the administered steroid was recovered as unchanged material and another 5% as a metabolite, indicating significant metabolic processing (Rongone et al., 1963).
Enzymatic Interactions and Genetic Implications
- The compound is subject to enzymatic actions as seen in studies involving Comamonas testosteroni, where specific enzymes play a role in the degradation of steroids including D-Homotestosterone (Liu et al., 2020).
- Genetic polymorphisms, such as those in the VDR and SRD5A2 genes, interact with metabolic pathways of steroids including D-Homotestosterone, influencing the risk of conditions like prostate cancer (Torkko et al., 2008).
Hormone Receptor Dynamics
- Studies on dihydrotestosterone receptors, closely related to D-Homotestosterone, provide insights into the complex dynamics of hormone-receptor interactions in various tissues, relevant to understanding the actions of D-Homotestosterone (Hughes & Bell, 1981).
Broader Biological Implications
- Research into the broader biological implications of D-Homotestosterone and related compounds includes exploring their role in processes like cell differentiation, immune modulation, and the development of diseases like diabetes mellitus (Kavakiotis et al., 2017).
Application in Aquaculture
- Androgens like D-Homotestosterone have been investigated for their potential role in fish reproduction, as seen in studies with eels where androgen pre-treatment was combined with traditional spawning protocols (Lokman et al., 2015).
Androgen Deficiency and Disorders
- D-Homotestosterone's close relative, dihydrotestosterone, has been studied in the context of 46, XY disorders of sexual development, providing insights relevant to understanding the physiological roles and potential clinical applications of D-Homotestosterone (Feller et al., 2017).
Synthetic Derivatives and Activity
- Synthesis of various methyl derivatives of 19-nor-D-homotestosterone and their biological activities have been explored, providing information on how structural modifications can impact their biological effects (Koshoev et al., 2004).
Potential in Disease Modulation
- Studies on androgen metabolism and its implications for diseases like hirsutism and cancer offer insights that can be extrapolated to understand D-Homotestosterone's potential role in disease modulation (Steiner et al., 2008).
Propriétés
Numéro CAS |
3818-24-4 |
|---|---|
Nom du produit |
D-Homotestosterone |
Formule moléculaire |
C20H30O2 |
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
(4aR,4bS,6aS,7S,10aS,10bR)-7-hydroxy-4a,6a-dimethyl-4,4b,5,6,7,8,9,10,10a,10b,11,12-dodecahydro-3H-chrysen-2-one |
InChI |
InChI=1S/C20H30O2/c1-19-10-8-14(21)12-13(19)6-7-15-16-4-3-5-18(22)20(16,2)11-9-17(15)19/h12,15-18,22H,3-11H2,1-2H3/t15-,16-,17-,18-,19-,20-/m0/s1 |
Clé InChI |
FFZVTLPCFSOGJI-RABCQHRBSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC[C@@H]2O)CCC4=CC(=O)CC[C@]34C |
SMILES |
CC12CCC3C(C1CCCC2O)CCC4=CC(=O)CCC34C |
SMILES canonique |
CC12CCC3C(C1CCCC2O)CCC4=CC(=O)CCC34C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





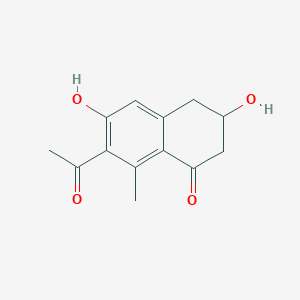
![6-(p-Bromophenyl)amino-7-(p-chlorophenyl)indazolo[2',3':1,5]-1,2,4-triazolo[4,3-a]-1,3,5-benzotriazepine](/img/structure/B1247770.png)



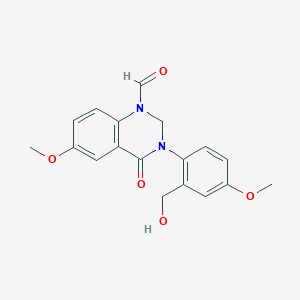
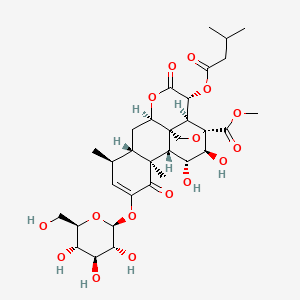
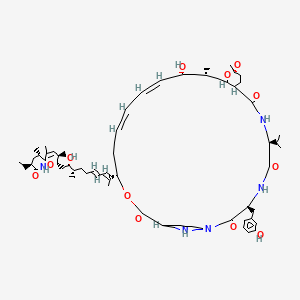
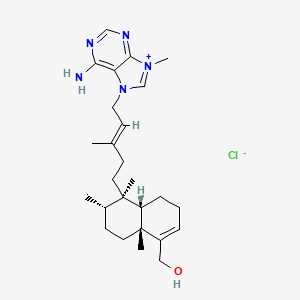
![N,N-Dimethyl-2-[phenyl(pyridin-2-yl)methylidene]hydrazinecarbothioamide](/img/structure/B1247780.png)

![2-{(3s)-3-[(Benzylsulfonyl)amino]-2-Oxopiperidin-1-Yl}-N-{(2s)-1-[(3s)-1-Carbamimidoylpiperidin-3-Yl]-3-Oxopropan-2-Yl}acetamide](/img/structure/B1247783.png)